molecular formula C23H22N4O4S B2421942 (2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl 5-methyl-1-(3-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxylate CAS No. 946276-25-1

(2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl 5-methyl-1-(3-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No. B2421942
CAS RN: 946276-25-1
M. Wt: 450.51
InChI Key: WZPAGFGCDXIXMH-UHFFFAOYSA-N
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Description

This compound is a novel triazole-pyrimidine hybrid . It has been studied for its neuroprotective and anti-neuroinflammatory properties . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis involved a reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 hours under acidic conditions .


Molecular Structure Analysis

The molecular structure of this compound was confirmed by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 hours under acidic conditions .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

The 1,2,3-triazole moiety has been widely utilized in the development of medicinal scaffolds. Researchers have explored its potential in designing compounds with anti-HIV, antitubercular, antiviral, antibacterial, and anticancer activities . Given the compound’s unique structure, it could serve as a pharmacophore for drug discovery. Its combination of oxazole and triazole rings may offer novel interactions with biological targets.

Anti-Inflammatory and Analgesic Agents

Pyrazole derivatives are known for their pharmacological profile, including anti-inflammatory and analgesic properties. Incorporating the pyrazole ring into drug molecules has led to the development of agents used to manage pain and inflammation . The compound’s hybrid structure could contribute to these therapeutic effects.

Vasodilators and Cardiovascular Applications

Certain pyrazole-containing drugs act as vasodilators, helping to widen blood vessels and improve blood flow. These compounds are relevant in cardiovascular medicine. The compound’s triazole and oxazole moieties might enhance its vasodilatory potential .

Anticancer Strategies

The 1,2,3-triazole scaffold has demonstrated promise in anticancer research. Researchers have explored its use in developing novel chemotherapeutic agents. The compound’s unique combination of heterocycles could contribute to its cytotoxic effects against cancer cells .

Antimicrobial and Antifungal Properties

Hydrazones, a class of compounds that includes our target molecule, exhibit antimicrobial and antifungal activities. These properties are valuable for combating infections. The compound’s specific substitution patterns may influence its effectiveness against pathogens .

Materials Science and Coordination Chemistry

Beyond medicinal applications, the compound’s structural features make it interesting for materials science and coordination chemistry. Researchers could explore its coordination behavior with metal ions or its potential as a ligand in catalysis or materials synthesis .

Mechanism of Action

The compound has shown promising neuroprotective and anti-inflammatory properties . It inhibits nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

properties

IUPAC Name

[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-(3-methylsulfanylphenyl)triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4S/c1-14-21(25-26-27(14)17-6-5-7-19(12-17)32-4)23(28)30-13-20-15(2)31-22(24-20)16-8-10-18(29-3)11-9-16/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZPAGFGCDXIXMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=CC=C2)SC)C(=O)OCC3=C(OC(=N3)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl 5-methyl-1-(3-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxylate

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